molecular formula C17H10Cl3N3S B2413945 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207046-76-1

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2413945
CAS No.: 1207046-76-1
M. Wt: 394.7
InChI Key: AQNYHCMEWFUOFI-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring a unique structure with multiple functional groups

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N3S/c18-12-2-1-3-13(9-12)23-16(10-22-17(23)24-7-6-21)11-4-5-14(19)15(20)8-11/h1-5,8-10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNYHCMEWFUOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamine Derivatives

A foundational approach involves cyclizing substituted diamines with nitrile precursors. For example, N-(3-chlorophenyl)ethane-1,2-diamine and 3,4-dichlorophenylglyoxal undergo cyclocondensation in refluxing ethanol to yield 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazole. The reaction proceeds via Schiff base formation, followed by dehydration (Table 1).

Table 1: Cyclocondensation Reaction Parameters

Parameter Value Source
Solvent Ethanol
Temperature Reflux (78°C)
Catalyst None
Yield 72–78%

Alternative routes employ cyanogen bromide (BrCN) with N-(3-chlorophenyl)ethane-1,2-diamine in isopropanol, forming the imidazolidine intermediate, which is oxidized to the imidazole.

Thioacetonitrile Functionalization

Nucleophilic Substitution at C2

The thioacetonitrile group is introduced via SN2 displacement of a leaving group (e.g., chloride) at the imidazole C2 position. 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2-thiol reacts with chloroacetonitrile in dichloromethane (DCM) under basic conditions (K₂CO₃ or Et₃N), yielding the target compound (Table 2).

Table 2: Thioacetonylation Reaction Optimization

Condition Optimal Value Source
Solvent Dichloromethane
Base Potassium carbonate (2 eq)
Temperature 0–5°C (dropwise addition)
Reaction Time 2–4 hours
Yield 85–91%

Notably, cooling during chloroacetonitrile addition minimizes side reactions, while excess base ensures complete thiol deprotonation. Post-reaction, acidification with HCl gas precipitates the product as a hydrochloride salt, which is neutralized to isolate the free base.

Regioselective Halogenation Strategies

Directed Ortho-Metalation

To achieve the 3,4-dichlorophenyl substitution, directed ortho-metalation (DoM) of 3-chlorophenylimidazole intermediates is employed. Using n-BuLi in tetrahydrofuran (THF) at −78°C, lithiation occurs para to the imidazole nitrogen, followed by quenching with 3,4-dichlorophenyl electrophiles (e.g., iodides). This method avoids competing reactions at the imidazole C4/C5 positions.

Purification and Crystallization

Solvent Recrystallization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving >99% purity. Polar solvents like acetone or methanol are avoided to prevent solvolysis of the thioacetonitrile group.

Table 3: Crystallization Parameters

Solvent System Purity (%) Yield (%) Source
Ethyl acetate/hexane 99.7 89
Dichloromethane/MTBE 99.5 91

Mechanistic Insights and Side Reactions

Competing Thiol Oxidation

Under aerobic conditions, the imidazole-2-thiol intermediate may oxidize to disulfides. This is mitigated by conducting reactions under nitrogen atmosphere and using antioxidants like ascorbic acid.

Steric Hindrance in SN2 Reactions

Bulky substituents on the imidazole ring (e.g., 3,4-dichlorophenyl) slow thioacetonitrile formation. Increasing reaction temperature to 25°C accelerates kinetics but risks decomposition, necessitating careful monitoring.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CN109721542A discloses a continuous flow system for thioacetonitrile coupling, reducing reaction time from hours to minutes. Chloroacetonitrile and thiol are mixed in a microreactor at 50°C, achieving 94% conversion with 10-minute residence time.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to each specific reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with chlorophenyl and dichlorophenyl groups, such as:

  • 1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)urea
  • 2-(1-(3-chlorophenyl)-1H-imidazol-2-yl)acetonitrile

Uniqueness

What sets 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic derivative known for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with chlorophenyl groups and a thioether linkage, which contributes to its biological activity. The molecular formula is C17H13Cl3N2SC_{17}H_{13}Cl_3N_2S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
AMCF-7 (Breast)5.0
BA549 (Lung)7.2
CHeLa (Cervical)6.5
DHCT116 (Colon)4.8

Mechanism of Action
The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis in cancer cells. Studies suggest that it interferes with cellular signaling pathways related to cell proliferation and survival, particularly through the inhibition of anti-apoptotic proteins such as Bcl-2 .

Case Study 1: In Vitro Analysis

In a recent investigation, researchers evaluated the efficacy of the compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5 µM, indicating potent anticancer activity .

Case Study 2: Mechanism Exploration

Another study focused on elucidating the mechanism of action. Molecular dynamics simulations indicated that the compound binds effectively to the Bcl-2 protein, disrupting its function and promoting apoptosis in cancer cells . This interaction was primarily mediated through hydrophobic contacts.

Pharmacological Profile

The pharmacological profile indicates that this compound exhibits low toxicity towards normal cells while maintaining high efficacy against tumor cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 2: Selectivity Index

Cell TypeIC50 (µM)Selectivity Index
Cancer Cells54
Normal Cells20

Q & A

Q. Which biochemical assays are recommended to evaluate its mechanism of action?

  • Assays :
  • Enzyme Inhibition : Test against fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric monitoring .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probe in cancer cell lines .

Q. How does isomerism (e.g., regioisomers) impact its chemical and biological properties?

  • Impact :
  • Regioisomers : 5-(3,4-dichlorophenyl) vs. 4-substituted analogs show 2–3x differences in solubility and bioactivity .
  • Resolution : Chiral HPLC (Chiralpak IA column) to separate enantiomers .

Q. What strategies mitigate toxicity concerns in preclinical studies?

  • Approaches :
  • Ames Test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .
  • hERG Assay : Evaluate cardiac safety via patch-clamp electrophysiology (IC50_{50} >10 µM preferred) .

Q. Are there alternative synthetic routes to improve atom economy or reduce waste?

  • Innovative Routes :
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h with 90% yield .
  • Green Solvents : Use cyclopentyl methyl ether (CPME) for lower environmental impact .

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